molecular formula C5H8O3 B041497 Methyl acetoacetate CAS No. 105-45-3

Methyl acetoacetate

Cat. No. B041497
CAS RN: 105-45-3
M. Wt: 116.11 g/mol
InChI Key: WRQNANDWMGAFTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl acetoacetate can be synthesized through several methods, including the esterification of acetoacetic acid. This process typically involves reacting acetoacetic acid with methanol in the presence of an acid catalyst to produce methyl acetoacetate. Another common method is through the Claisen condensation, where ethyl acetate reacts with sodium in the presence of methanol to form methyl acetoacetate.

Molecular Structure Analysis

The molecular structure of methyl acetoacetate consists of a methyl group attached to an ester functional group, which is in turn connected to a ketone. This unique structure allows for diverse reactivity, particularly in condensation reactions, where it can act as both an electrophile and nucleophile. The presence of both reactive sites within the same molecule enables the formation of complex molecules through relatively straightforward synthetic pathways.

Chemical Reactions and Properties

Methyl acetoacetate is known for its participation in various chemical reactions, including the Knoevenagel condensation, where it reacts with aldehydes to form α,β-unsaturated esters. It is also involved in the Michael addition, where it acts as a Michael donor in the presence of Michael acceptors, leading to the formation of substituted esters. Additionally, its ketone group can undergo reduction reactions to form secondary alcohols.

Physical Properties Analysis

Methyl acetoacetate is a colorless liquid at room temperature, with a boiling point of approximately 180°C. It is soluble in most organic solvents, including alcohols, ethers, and chloroform, making it an ideal solvent for various chemical reactions. Its physical properties, such as boiling point and solubility, play a crucial role in its application in organic synthesis, as they determine the conditions under which it can be used effectively.

Chemical Properties Analysis

The chemical properties of methyl acetoacetate are characterized by its reactivity towards nucleophiles and electrophiles, attributed to its ester and ketone functional groups, respectively. It exhibits typical ester reactivity, such as hydrolysis and transesterification, and ketone reactivity, including aldol condensation and Grignard reactions. These properties make methyl acetoacetate a versatile reagent in organic synthesis.

Scientific Research Applications

  • Heterogeneous Hydrogenation : Methyl acetoacetate is used for the production of optically pure methyl 3-hydroxybutyrate under mild conditions through heterogeneous hydrogenation (Tas, Thoelen, Vankelecom, & Jacobs, 1997).

  • Studying pH Dependence of Proton Chemical Shifts : It assists in understanding the pH dependence of methyl proton chemical shifts, which aids in the detection and identification of chemical compounds (Martí, Labouesse, Canioni, & Merle, 1993).

  • Photoreactions : Methyl acetoacetate is used in photoreactions, like photo-cycloaddition, to produce cyclohexene dimers (Tada, Kokubo, & Sato, 1970).

  • Stereoselective Synthesis : It is used in the stereoselective synthesis of substituted tetrahydrofurans (Tarakeshwar, Iqbal, & Manogaran, 1991).

  • Spectrophotometric Determination : Methyl acetoacetate is useful in spectrophotometric determination methods, for example, in the analysis of drug concentrations such as chlordiazepoxide and nitrazepam (Walash, Rizk, & El-Brashy, 1988).

  • Supercritical Synthesis of Biodiesel : In the production of glycerol-free biodiesel from vegetable oils, methyl acetate has been used for complete conversion under specific conditions (Campanelli, Banchero, & Manna, 2010).

  • Production of Pharmaceuticals : It is involved in the production of pharmaceuticals such as amoxicillin and can be recovered from waste streams in certain processes (Najafpour, Mohammadi, & Ghoreyshi, 2009).

  • Lithium-Ion Batteries : Methyl acetate is also used as a co-solvent in lithium-ion batteries, enhancing cell rate capability and supporting rapid charge while maintaining a long lifetime (Li et al., 2018).

Safety And Hazards

MAA is moderately toxic by ingestion and is a skin and severe eye irritant . It is combustible when exposed to heat or flame . When heated to decomposition, it emits acrid smoke and irritating fumes .

properties

IUPAC Name

methyl 3-oxobutanoate
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InChI

InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3
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InChI Key

WRQNANDWMGAFTP-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CC(=O)OC
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Molecular Formula

C5H8O3
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DSSTOX Substance ID

DTXSID9026716
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Molecular Weight

116.11 g/mol
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Physical Description

Methyl acetoacetate appears as a clear colorless liquid. Flash point 158 °F. Denser than water and slightly soluble in water. Vapors heavier than air., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Record name Butanoic acid, 3-oxo-, methyl ester
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Boiling Point

336 to 338 °F at 760 mmHg (USCG, 1999), 171.7 °C, 169.00 °C. @ 760.00 mm Hg
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Flash Point

158 °F (USCG, 1999), 170 °F (77 °C) (open cup), 77 °C c.c.
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Solubility

Soluble in 2 parts water; miscible with alcohol and ether, SOLUBILITY IN WATER: 38 G/100 ML, 500.0 mg/mL, Solubility in water, g/100ml: 50
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Density

1.076 (USCG, 1999) - Denser than water; will sink, 1.0762 g/cu cm at 20 °C, Bulk density: 9 lb/gal at 20 °C, Relative density (water = 1): 1.08
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Vapor Density

4.0 (Air= 1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

0.89 [mmHg], 0.892 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 0.17
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Product Name

Methyl acetoacetate

Color/Form

Colorless liquid

CAS RN

105-45-3
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Melting Point

-112 °F (USCG, 1999), -80 °C, -27 °C
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Synthesis routes and methods I

Procedure details

Methyl acetoacetate (250 ml) and methyl propionate (400 ml) were added to approximately 10 g of this L,L-tartaric acid/sodium bromide modified Raney Nickel in methyl propionate (under an atmosphere of argon). A small amount of acetic acid (4 ml) was then added to the resulting mixture. This reaction mixture was then added to a pressure vessel and the vessel was purged with nitrogen. The reaction vessel was pressurized to 800 psi with hydrogen and heated to 100° C. with vigorous stirring. The pressure was adjusted to 1300 psi hydrogen and stirring at 100° C. was continued for 24 hours. After cooling to room temperature, releasing the pressure in the vessel, and venting with nitrogen, the contents of the reaction vessel were carefully filtered through celite. Careful fractional distillation (3 foot packed column) first removed the methyl propionate solvent (approximately 100 mm Hg, <70° C.), next provided a mixed fraction of methyl acetoacetate and methyl (R)-3-hydroxy-butyrate (108.96 g, 8 mmHg, 60°-65° C. head temperature) and a fraction of purified methyl (R)-3-hydroxybutyrate (approximately 140 g, 8 mm Hg, 60°-65° C. head temperature). The identity of all samples were verified by proton NMR.
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
L,L-tartaric acid sodium bromide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

This compound is prepared by the method comprising condensation of methyl ester of acetoacetic acid, ammonia and 5-trimethylsilylfurfurol in solution of methanol. Furthermore, this compound can be obtained by condensation of methyl ester of acetoacetic acid, methyl ester of β-aminocrotonic acid and 5-trimethylsilylfurfurol in a medium of an organic solvent. The reaction is carried out under normal pressure under heating. The product is obtained in a good yield.
[Compound]
Name
methyl ester
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Synthesis routes and methods III

Procedure details

The dimethyl pyridine-3,5-dicarboxylate (m.p. 204°-206° C.) used as starting material was obtained by a similar process to that described in the second part of Example 3, using 5-nitrosalicylaldehyde (16.7 g.), potassium carbonate (13.8 g.), 1,4-dichlorobutane (25.4 g.) and diemthylformamide (300 ml.) as initial starting materials, and the 2-(4-chlorobutoxy)-5-nitrobenzaldehyde thus obtained (3.0 g., m.p. 51°-52° C.), methyl acetoacetate (2.7 g.), ammonium acetate (1.0 g.) and ethanol (30 ml.) as reactants in the subsequent reaction (the ammonium acetate and part of the methyl acetoacetate being equivalent to methyl 3-aminocrotonate).
Quantity
30 mL
Type
solvent
Reaction Step One
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16.7 g
Type
reactant
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Quantity
13.8 g
Type
reactant
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Quantity
25.4 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

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